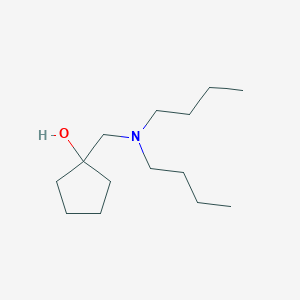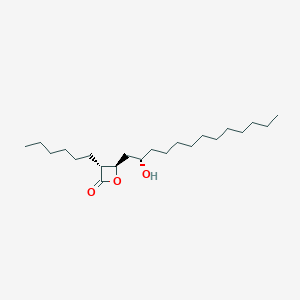
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a naphthyl group, which is often found in biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The protected amino acid is then coupled with the naphthyl derivative under peptide coupling conditions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as an intermediate in the synthesis of complex peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology
In biological research, it can be used to study protein-protein interactions and enzyme mechanisms due to its structural complexity and functional groups.
Medicine
Industry
Used in the production of advanced materials and as a building block for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. In biological systems, the naphthyl group may interact with specific proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.
Naphthyl Derivatives: Compounds containing the naphthyl group, such as naphthalene-2-carboxylic acid.
Uniqueness
The combination of the Fmoc-protected amino group and the naphthyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-carbamoylnaphthalen-2-yl)propanoic acid makes it unique, providing both synthetic versatility and potential biological activity.
Eigenschaften
Molekularformel |
C29H24N2O5 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(2S)-3-(6-carbamoylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H24N2O5/c30-27(32)20-12-11-18-13-17(9-10-19(18)15-20)14-26(28(33)34)31-29(35)36-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16H2,(H2,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 |
InChI-Schlüssel |
BYCZAHXJYJTMCD-SANMLTNESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



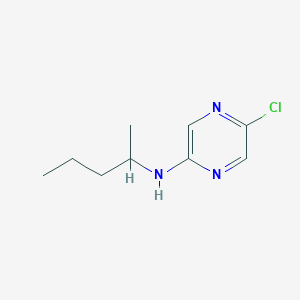
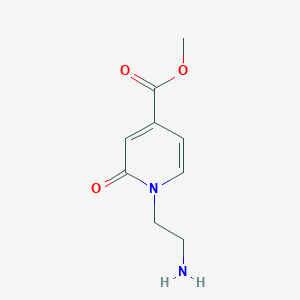
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)
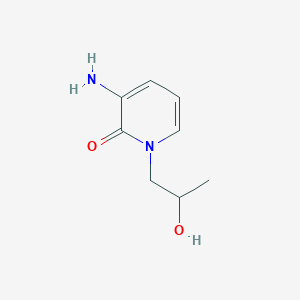
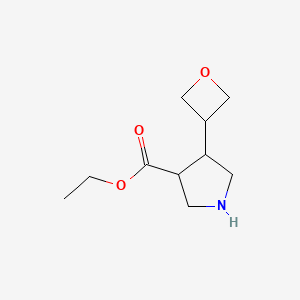



![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
